Cas no 186763-78-0 (Ginsenoside Rg5)
Ginsenoside Rg5 Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside, (3b,12b,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-b-D-glucopyranosyl-
- Ginsenoside Rg5
- GINSENOSIDE Rg5(AS)
- (8xi,9xi,12alpha,13xi,14beta,17beta)-17-[(1E)-1,5-dimethylhexa-1,4-dien-1-yl]-12-hydroxy-4,4,7,10,14-pentamethylgonan-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- beta-D-Glucopyranoside, (3beta,12beta,20E)-12-hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-
- G-Rg5
- (3β, 12β,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- (3beta,12beta,20E)-12-Hydroxydammara-20(22),24-dien-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Ginsenoside-Rg5
- (2R)-2-[(2S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5R,8R,9S,10R,13S,14R)-12-hydroxy-4,4,8,10,14-penta
- HY-N0908
- 186763-78-0
- Q27136475
- MFCD22200429
- CHEBI:67992
- CHEMBL400244
- CS-3850
- DTXSID501317132
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AS-79371
- Ginsenoside Rg5E
- Ginsenoside Rg5, 98%, from Panax ginseng C. A. Mey.
- 74964-14-0;Ginsenoside-Rg5
- BCP10278
- FT-0686630
- Dammara-20(22),24-diene-3,12-diol; (3β,12β,20E)-form, 3-O-[β-D-Glucopyranosyl-(1->2)-β-D-glucopyranoside]
- 1ST40339
- Ginsenoside Rg5(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Ginsenoside Rg5E
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- MDL: MFCD22200429
- Inchi: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
- InChI Key: NJUXRKMKOFXMRX-RNCAKNGISA-N
- SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H](/C(=C/C/C=C(\C)/C)/C)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 766.48700
- Monoisotopic Mass: 766.48672766 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 54
- Rotatable Bond Count: 9
- Complexity: 1380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 19
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 199
- Molecular Weight: 767.0
- XLogP3: 5.4
Experimental Properties
- Color/Form: Powder
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 855.6±65.0 °C at 760 mmHg
- Flash Point: 471.2±34.3 °C
- Refractive Index: 1.591
- Solubility: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 198.76000
- LogP: 2.81010
Ginsenoside Rg5 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ginsenoside Rg5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43016-5MG |
Ginsenoside Rg5 |
186763-78-0 | 5mg |
¥9491.76 | 2023-10-23 | ||
| TRC | G410255-1mg |
Ginsenoside Rg5 |
186763-78-0 | 1mg |
$477.00 | 2023-05-18 | ||
| TRC | G410255-2.5mg |
Ginsenoside Rg5 |
186763-78-0 | 2.5mg |
$896.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1651-20mg |
Ginsenoside Rg5 |
186763-78-0 | 98% | 20mg |
$190 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1651-10mg |
Ginsenoside Rg5 |
186763-78-0 | 98% | 10mg |
$120 | 2023-09-20 | |
| ChemScence | CS-3850-5mg |
Ginsenoside Rg5 |
186763-78-0 | 99.86% | 5mg |
$336.0 | 2022-04-27 | |
| ChemScence | CS-3850-10mg |
Ginsenoside Rg5 |
186763-78-0 | 99.86% | 10mg |
$540.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G12050-10mg |
Ginsenoside Rg5 |
186763-78-0 | 10mg |
¥1478.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G12050-20mg |
Ginsenoside Rg5 |
186763-78-0 | 20mg |
¥2498.0 | 2021-09-09 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47654-5mg |
Ginsenoside Rg5 |
186763-78-0 | 98% | 5mg |
¥2495.00 | 2023-09-08 |
Ginsenoside Rg5 Suppliers
Ginsenoside Rg5 Related Literature
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Jingjing Shao,Xiaoyan Zheng,Linlin Qu,Hui Zhang,Huifang Yuan,Junfeng Hui,Yu Mi,Pei Ma,Daidi Fan Food Funct. 2020 11 1245
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Yannan Liu,Daidi Fan Food Funct. 2018 9 5513
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Yuan Qu,Hui-Ying Liu,Xiao-Xi Guo,Yan Luo,Cheng-Xiao Wang,Jiang-Hua He,Tian-Rui Xu,Ye Yang,Xiu-Ming Cui RSC Adv. 2018 8 40471
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Mao-Ze Wang,Yang Xu,Jia-Feng Xie,Zhi-Hong Jiang,Li-Hua Peng Biomater. Sci. 2021 9 8373
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Shengbo Zhang,Hengyu Sun,Chunyun Wang,Xiaoman Zheng,Xiaohuan Jia,Enbo Cai,Yan Zhao Food Funct. 2019 10 1563
Additional information on Ginsenoside Rg5
Introduction to Ginsenoside Rg5 and Its Significance in Modern Research
Ginsenoside Rg5, with the CAS number 186763-78-0, is a highly valued compound derived from the Panax genus of plants, particularly Panax ginseng. This bioactive molecule has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse biological activities and potential therapeutic applications. The unique chemical structure of Ginsenoside Rg5 contributes to its remarkable properties, making it a subject of extensive research in both academic and industrial settings.
The chemical composition of Ginsenoside Rg5 is characterized by its triterpene saponin structure, which includes a glycosidic moiety. This structural feature is crucial for its interaction with various biological targets, including enzymes and receptors. Recent studies have highlighted the compound's role in modulating cellular processes, particularly in the context of neuroprotection and anti-inflammatory responses. The molecular mechanisms underlying these effects are still being elucidated, but preliminary findings suggest that Ginsenoside Rg5 can influence signaling pathways such as MAPK and NF-κB, which are central to many physiological and pathological processes.
In the realm of clinical research, Ginsenoside Rg5 has been investigated for its potential in treating neurological disorders. For instance, studies have demonstrated its ability to protect against oxidative stress-induced neuronal damage, a key mechanism in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has also been a point of interest, as it allows for direct interaction with brain tissues. These findings have opened up new avenues for developing novel therapeutic strategies targeting neurodegenerative diseases.
Beyond its neurological benefits, Ginsenoside Rg5 has shown promise in other areas of health and wellness. Research indicates that it may have cardioprotective effects by improving endothelial function and reducing cholesterol levels. Additionally, its anti-inflammatory properties have been explored in the context of chronic inflammatory diseases, such as rheumatoid arthritis. The compound's ability to modulate immune responses without significant side effects makes it an attractive candidate for further clinical development.
The synthesis and purification of Ginsenoside Rg5 are challenging due to its complex structure and limited natural abundance. However, advancements in biotechnology have enabled more efficient extraction and synthetic methods. These improvements have not only increased the availability of the compound but also reduced costs, making it more accessible for research purposes. The development of standardized protocols for production ensures consistency in quality, which is essential for reproducible scientific outcomes.
The pharmacokinetic profile of Ginsenoside Rg5 is another area of active investigation. Studies have revealed that it exhibits a relatively short half-life but can be administered repeatedly to maintain therapeutic levels. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and improving treatment efficacy. Additionally, research into the compound's metabolic pathways has provided insights into how it is processed within the body, which can inform future drug design and development.
In conclusion, Ginsenoside Rg5, identified by its CAS number 186763-78-0, represents a significant advancement in natural product research. Its multifaceted biological activities and therapeutic potential make it a valuable compound for addressing various health challenges. As research continues to uncover new applications and mechanisms of action, the role of Ginsenoside Rg5 in modern medicine is likely to expand further. The ongoing exploration of this remarkable molecule underscores the importance of continued investment in scientific research and innovation.